molecular formula C30H38ClN7O2 B2360337 N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 902931-97-9

N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Cat. No. B2360337
CAS RN: 902931-97-9
M. Wt: 564.13
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a useful research compound. Its molecular formula is C30H38ClN7O2 and its molecular weight is 564.13. The purity is usually 95%.
BenchChem offers high-quality N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Compounds with structures similar to the one you’ve provided have been shown to possess antiviral properties. For instance, indole derivatives, which share some structural similarities, have been reported to exhibit inhibitory activity against influenza A and other viruses . The piperazine moiety present in your compound is known to bind with high affinity to multiple receptors, which could be beneficial in developing new antiviral agents.

Anticancer Potential

The triazoloquinazolinone core of the compound is structurally related to quinazoline derivatives, which are known for their anticancer activities. These compounds can act as kinase inhibitors, interfering with signal transduction pathways in cancer cells . The presence of a chlorophenyl group might also contribute to the cytotoxicity against cancer cell lines.

Anti-Inflammatory Properties

Indole derivatives, which are structurally related to the compound you’re interested in, have been found to possess anti-inflammatory properties . This is often due to their ability to modulate various biochemical pathways involved in inflammation, such as the inhibition of cyclooxygenase enzymes.

Neuroprotective Effects

The piperazine ring, a feature in your compound, is often seen in neuroprotective agents. It can provide protection against neurodegenerative diseases by modulating neurotransmitter systems, particularly those involving dopamine and serotonin .

Antimicrobial Activity

Compounds with triazoloquinazolinone structures have shown promise as antimicrobial agents. They can inhibit the growth of various bacteria and fungi, which makes them potential candidates for the development of new antibiotics .

Enzyme Inhibition

The molecular structure of the compound suggests that it could act as an enzyme inhibitor. For example, indole derivatives are known to inhibit enzymes like topoisomerases, which are essential for DNA replication and cell division . This could be explored for therapeutic applications in diseases where cell proliferation is a factor, such as cancer.

properties

IUPAC Name

N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-3-[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38ClN7O2/c1-21(2)12-14-37-29(40)24-6-4-5-7-25(24)38-27(33-34-30(37)38)10-11-28(39)32-13-15-35-16-18-36(19-17-35)26-20-23(31)9-8-22(26)3/h4-9,20-21H,10-19H2,1-3H3,(H,32,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTNZXXQBDQPIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38ClN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.